Cas no 1339525-73-3 ((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

(1-メトキシブタン-2-イル)(チオフェン-2-イル)メチルアミンは、チオフェン環とメトキシ基を有する特異な分子構造を持つ有機化合物です。この化合物は、医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての潜在性を有しています。特に、チオフェン環の電子豊富性とメトキシ基の立体効果により、選択的な反応性が期待できる点が特徴です。分子内に複数の官能基を備えるため、多様な化学修飾が可能であり、創薬研究や材料科学分野での応用が検討されています。また、比較的安定な物性を示すため、取り扱いが容易であるという利点もあります。

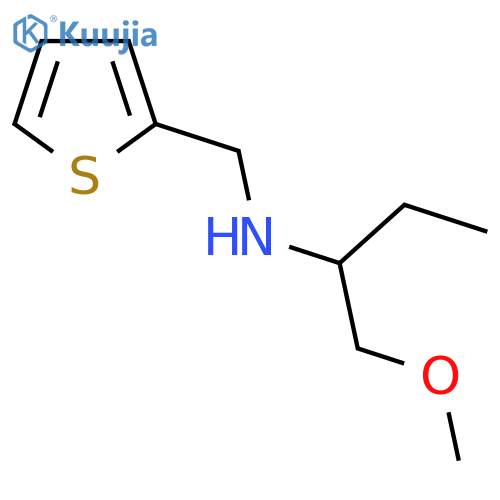

1339525-73-3 structure

商品名:(1-methoxybutan-2-yl)(thiophen-2-yl)methylamine

CAS番号:1339525-73-3

MF:C10H17NOS

メガワット:199.313081502914

CID:5149347

(1-methoxybutan-2-yl)(thiophen-2-yl)methylamine 化学的及び物理的性質

名前と識別子

-

- (1-Methoxybutan-2-yl)(thiophen-2-ylmethyl)amine

- 1-methoxy-N-(thiophen-2-ylmethyl)butan-2-amine

- (1-methoxybutan-2-yl)[(thiophen-2-yl)methyl]amine

- 2-Thiophenemethanamine, N-[1-(methoxymethyl)propyl]-

- (1-methoxybutan-2-yl)(thiophen-2-yl)methylamine

-

- インチ: 1S/C10H17NOS/c1-3-9(8-12-2)11-7-10-5-4-6-13-10/h4-6,9,11H,3,7-8H2,1-2H3

- InChIKey: DUSMKIQAVAOXFS-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1CNC(COC)CC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 132

- トポロジー分子極性表面積: 49.5

- 疎水性パラメータ計算基準値(XlogP): 1.8

(1-methoxybutan-2-yl)(thiophen-2-yl)methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00999593-5g |

(1-Methoxybutan-2-yl)(thiophen-2-ylmethyl)amine |

1339525-73-3 | 95% | 5g |

¥5656.0 | 2023-04-03 | |

| Enamine | EN300-161645-0.25g |

(1-methoxybutan-2-yl)[(thiophen-2-yl)methyl]amine |

1339525-73-3 | 95% | 0.25g |

$381.0 | 2023-11-13 | |

| Enamine | EN300-161645-0.5g |

(1-methoxybutan-2-yl)[(thiophen-2-yl)methyl]amine |

1339525-73-3 | 95% | 0.5g |

$397.0 | 2023-11-13 | |

| Enamine | EN300-161645-0.1g |

(1-methoxybutan-2-yl)[(thiophen-2-yl)methyl]amine |

1339525-73-3 | 95% | 0.1g |

$364.0 | 2023-11-13 | |

| Enamine | EN300-161645-5g |

(1-methoxybutan-2-yl)[(thiophen-2-yl)methyl]amine |

1339525-73-3 | 95% | 5g |

$1199.0 | 2023-11-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367053-250mg |

1-Methoxy-N-(thiophen-2-ylmethyl)butan-2-amine |

1339525-73-3 | 95% | 250mg |

¥15678.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367053-500mg |

1-Methoxy-N-(thiophen-2-ylmethyl)butan-2-amine |

1339525-73-3 | 95% | 500mg |

¥15093.00 | 2024-08-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00999593-1g |

(1-Methoxybutan-2-yl)(thiophen-2-ylmethyl)amine |

1339525-73-3 | 95% | 1g |

¥1953.0 | 2023-04-03 | |

| Enamine | EN300-161645-0.05g |

(1-methoxybutan-2-yl)[(thiophen-2-yl)methyl]amine |

1339525-73-3 | 95% | 0.05g |

$348.0 | 2023-11-13 | |

| Enamine | EN300-161645-5.0g |

(1-methoxybutan-2-yl)[(thiophen-2-yl)methyl]amine |

1339525-73-3 | 5.0g |

$2110.0 | 2023-02-17 |

(1-methoxybutan-2-yl)(thiophen-2-yl)methylamine 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

1339525-73-3 ((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine) 関連製品

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量